

Vimirogant half-life compared to competitors

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Compound Focus: Vimirogant

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Available Data on RORyt Inhibitors

The table below summarizes the key details found for several RORyt inhibitors. Please note that data for **Vimirogant** is incomplete.

Drug Name	Highest Phase Reached	Reported Half-Life (Mean Terminal)	Dosing Regimen	Key Indications Studied
Vimirogant (AGN-242428, VTP-43742) [1]	Discontinued (Phase 2) [1]	Information Not Publicly Available	Information Not Publicly Available	Plaque Psoriasis, Psoriatic Arthritis, Dry Eye Syndromes [1]
Cedirogant (ABBV-157) [2]	Phase 2 [2]	16 to 28 hours [2]	Once daily (75–375 mg) [2]	Moderate to Severe Chronic Plaque Psoriasis [2]
Compound 14 (Topical, code name) [3]	Preclinical (Not yet in clinical trials) [3]	Not Applicable (Designed for local, topical action) [3]	Topical Application [3]	Psoriasis (Topical treatment) [3]

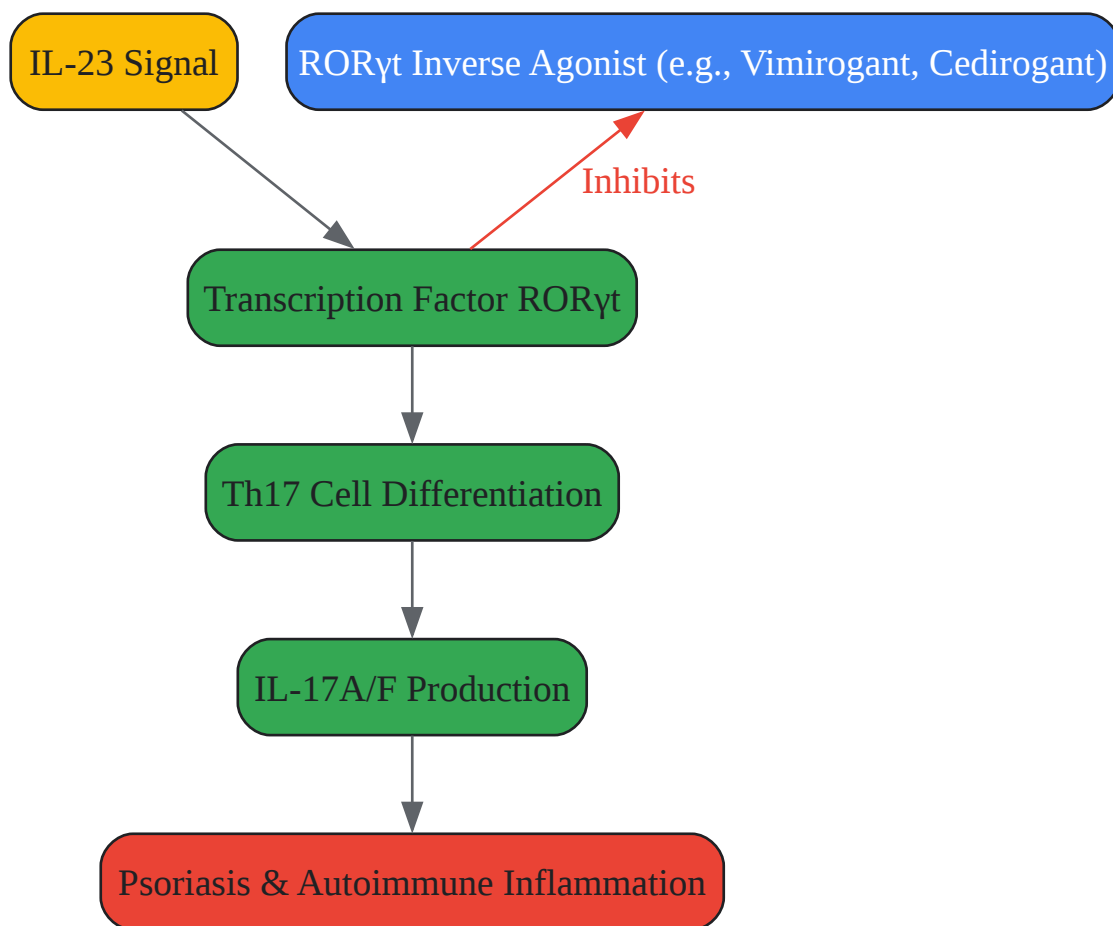
Experimental Protocols for Pharmacokinetic Data

The half-life data for Cedirogant was generated through standardized clinical trial protocols, which are typical for this type of research [2]:

- **Study Designs:** The data came from **first-in-human, randomized, double-blind, placebo-controlled studies**. These included **Single-Ascending Dose (SAD)** and **Multiple-Ascending Dose (MAD)** designs in healthy participants and patients with psoriasis [2].
- **PK Data Collection:** Blood samples were collected at predefined time points after drug administration. For the MAD study, intensive pharmacokinetic sampling was performed on the first day and after repeated dosing (e.g., Day 14 or 28) to assess steady-state concentrations and accumulation [2].
- **Half-Life Calculation:** The mean terminal half-life was calculated from the plasma concentration-time data using non-compartmental methods. This value describes the time it takes for the plasma concentration to reduce by half during the terminal elimination phase [2].

Context: The RORyt Inhibitor Drug Landscape

To better understand the context of this comparison, the following diagram outlines the therapeutic pathway these drugs target.



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As the diagram shows, **Vimirogant** and Cedirogant are both **oral, small-molecule inverse agonists of RORyt** [1] [2]. They work by inhibiting the RORyt pathway, which is the master regulator for the production of pro-inflammatory IL-17 cytokines [4].

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References

1. Vimirogant - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. Pharmacokinetics, safety, and efficacy of cedirogant from ... [pmc.ncbi.nlm.nih.gov]

3. Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor ... [pmc.ncbi.nlm.nih.gov]

4. Small molecule inhibitors of RORyt for Th17 regulation in ... [pmc.ncbi.nlm.nih.gov]

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